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A Comparative Guide for Researchers

In the vast landscape of molecular photochemistry, the responses of even seemingly simple
molecules to light can be remarkably complex and divergent. This guide provides a detailed
comparison of the photodissociation pathways of two fundamental molecules: carbon disulfide
(CS2) and carbon monoxide (CO). Understanding these pathways is critical for various fields,
from atmospheric and interstellar chemistry to fundamental chemical physics. By presenting
key experimental data, detailed methodologies, and visual pathway diagrams, this guide aims
to equip researchers, scientists, and drug development professionals with a comprehensive
understanding of the distinct photochemical behaviors of CS2 and CO.

At a Glance: Key Dissociation Channels

The photodissociation of CS2z and CO proceeds through multiple channels, the branching ratios
of which are highly dependent on the excitation wavelength. Below is a summary of the primary
dissociation pathways.

Table 1: Primary Photodissociation Channels of CS:z
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Table 2: Primary Photodissociation Channels of CO
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Experimental Methodologies: Probing Molecular

Breakup

The study of photodissociation pathways relies on sophisticated experimental techniques that
can identify the products and measure their properties, such as kinetic energy and angular
distribution. A prevalent method for both CS2 and CO is velocity map imaging (VMI).

Velocity Map Imaging (VMI)

The VMI technique is a powerful tool for investigating photodissociation dynamics. A typical

experimental setup involves the following steps:

e Molecular Beam Generation: A supersonic molecular beam of the target molecule (CS:z or
CO) is generated by expanding a dilute mixture of the sample gas in a carrier gas (e.g., He
or Ar) through a pulsed valve into a vacuum chamber. This process cools the molecules to

low rotational and vibrational temperatures.

e Photodissociation: The molecular beam is intersected by a pulsed laser beam at a specific

wavelength. The laser light excites the molecules, leading to their dissociation.
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« lonization of Fragments: The neutral photofragments are allowed to travel a short distance
before being selectively ionized by another laser beam. For instance, in the study of CS:z
photodissociation, the sulfur atom fragments can be ionized using resonance-enhanced
multiphoton ionization (REMPI).

e lon Optics and Detection: The resulting ions are then accelerated by an electrostatic lens
system onto a position-sensitive detector, typically a microchannel plate (MCP) coupled to a
phosphor screen. The VMI lens projects the three-dimensional velocity distribution of the
ions onto the two-dimensional detector.

e Image Analysis: The image recorded by a CCD camera is a 2D projection of the 3D velocity
distribution of the photofragments. Mathematical techniques, such as the inverse Abel
transform, are used to reconstruct the 3D velocity distribution from the 2D image. This allows
for the determination of the kinetic energy release and the angular distribution of the
fragments, providing insights into the dissociation dynamics.

For studies involving VUV light, synchrotron radiation or laser-based VUV sources (e.g., four-
wave mixing in a rare gas) are employed for the photodissociation step.

Photodissociation Pathways of Carbon Disulfide
(CS2)

The photodissociation of the linear CS2 molecule is complex, involving multiple electronic
states and dissociation pathways.

Upon UV excitation, CSz can be promoted to various electronically excited states. For example,
excitation in the 185-230 nm region populates the 1Bz state, which can then dissociate into CS
and S fragments.[2] This process can occur via different potential energy surfaces, leading to
the formation of sulfur atoms in either the singlet (*D) or triplet (3P) electronic state. The
branching between these channels is a subject of ongoing research and shows a strong
dependence on the excitation wavelength.

At shorter VUV wavelengths (125-140 nm), the formation of the CS radical in an excited triplet
state (a3l) becomes significant.[2] Furthermore, two-photon UV excitation can access different
excited states, leading to the production of sulfur atoms in the 1S state.[2][3]
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A more exotic pathway involves the isomerization of CSz to a linear CSS intermediate, which
then dissociates into a carbon atom and a sulfur molecule (Sz2). This C + Sz channel has been
experimentally observed and is thought to proceed via vibronic coupling between excited
states.[1]

CSz (X2g*)

Dissociation

Sz(atAg)

CS(a3n) S2(X32g")

CS(Xiz+)

Click to download full resolution via product page

Caption: Photodissociation pathways of CSa.
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Photodissociation Pathways of Carbon Monoxide
(CO)

Carbon monoxide is a much more stable molecule than CSz, with a significantly higher
dissociation energy. Consequently, its photodissociation requires high-energy VUV photons.

The photodissociation of CO in the VUV region (below ~112 nm) proceeds through excitation to
various Rydberg and valence states, which then predissociate to produce carbon and oxygen
atoms in their ground or electronically excited states. The primary product channels are:

C(3P) + O(®P) (ground state products)

C(*D) + O(%P)

C(®P) + O(*D)

C(:S) + O(P)

C(D) + O(*D)

Experimental studies have shown that the branching ratios for these channels are highly
sensitive to the specific rovibronic state of CO that is initially excited.[8] This indicates that the
predissociation process is mediated by complex interactions between different potential energy
surfaces. For example, the spin-forbidden channels, such as the formation of C(:D) + O(3P),
are thought to occur through spin-orbit coupling with repulsive triplet states.

At longer wavelengths, such as 193 nm, the photodissociation of CO can occur via a two-
photon absorption process, leading to the formation of C(*Dz) and O(3P) atoms.[7]
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Caption: Photodissociation pathways of CO.

Comparative Summary and Outlook

The photodissociation of CS2 and CO showcases the rich and diverse photochemistry of even
small molecules. CS:z exhibits a greater variety of dissociation pathways at longer wavelengths,
including channels that lead to molecular fragments (CS) and even isomerization. In contrast,
the high bond energy of CO dictates that its photodissociation primarily occurs in the VUV
region, leading to atomic fragments.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1196269?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

For both molecules, the branching ratios between different product channels are highly
dependent on the excitation energy and the specific quantum states involved. This highlights
the importance of state-to-state studies in unraveling the intricate dynamics of these
fundamental processes.

Future research will likely focus on further elucidating the role of non-adiabatic transitions and
intersystem crossings in the photodissociation of these molecules. The use of advanced
experimental techniques, such as time-resolved photoelectron spectroscopy, combined with
high-level theoretical calculations, will continue to provide deeper insights into the complex
potential energy surfaces and reaction dynamics that govern the photochemical fate of CS2
and CO. This knowledge is not only of fundamental importance but also crucial for accurate
modeling of chemical processes in a wide range of environments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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